2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol
Overview
Description
2-Methoxy-4-(5,5,6-trimethylbicyclo[221]hept-2-yl)phenol is an organic compound with the molecular formula C17H24O2 It is known for its unique bicyclic structure, which includes a phenol group substituted with a methoxy group and a trimethylbicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane structure, which can be derived from readily available precursors such as camphene.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Substitution Reactions: The phenol group is introduced through substitution reactions, where the bicyclic structure is reacted with phenol derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, to form hydroquinones.
Substitution: The methoxy and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and ethers.
Scientific Research Applications
2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol: Unique due to its specific substitution pattern and bicyclic structure.
2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)benzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy-substituted phenol group with a trimethylbicycloheptane moiety. This structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-10-13-8-12(17(10,2)3)9-14(13)11-5-6-15(18)16(7-11)19-4/h5-7,10,12-14,18H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYQUPPRJHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884637 | |
Record name | Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13746-54-8, 67990-31-2 | |
Record name | 2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13746-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-methoxy-4-((1R,2S,4R,6S)-5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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